molecular formula C20H29NS B14432151 N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine CAS No. 80985-07-5

N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine

Cat. No.: B14432151
CAS No.: 80985-07-5
M. Wt: 315.5 g/mol
InChI Key: VDBYWPVEAAEWRS-UHFFFAOYSA-N
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Description

N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine is an organic compound that belongs to the class of amines. This compound features a naphthalene ring attached to a butylamine backbone through a sulfanyl (thioether) linkage. The presence of the naphthalene moiety imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine typically involves the following steps:

    Formation of the thioether linkage: This can be achieved by reacting naphthalen-1-ylmethanethiol with a suitable alkylating agent such as butyl bromide under basic conditions to form the thioether intermediate.

    Amination: The thioether intermediate is then reacted with butylamine in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The naphthalene ring can undergo hydrogenation to form tetrahydronaphthalene derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into aromatic systems, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Butylamine: A simpler amine without the naphthalene moiety.

    Naphthylmethylamine: Contains the naphthalene ring but lacks the sulfanyl linkage.

    Butylthioether: Features the thioether linkage but lacks the amine group.

Uniqueness

N-Butyl-N-({[(naphthalen-1-yl)methyl]sulfanyl}methyl)butan-1-amine is unique due to the combination of the naphthalene ring, sulfanyl linkage, and butylamine backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

80985-07-5

Molecular Formula

C20H29NS

Molecular Weight

315.5 g/mol

IUPAC Name

N-butyl-N-(naphthalen-1-ylmethylsulfanylmethyl)butan-1-amine

InChI

InChI=1S/C20H29NS/c1-3-5-14-21(15-6-4-2)17-22-16-19-12-9-11-18-10-7-8-13-20(18)19/h7-13H,3-6,14-17H2,1-2H3

InChI Key

VDBYWPVEAAEWRS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CSCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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